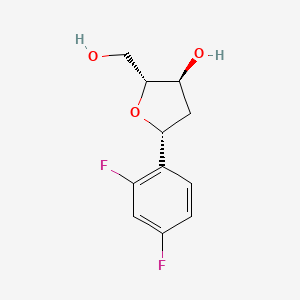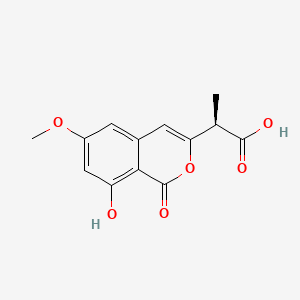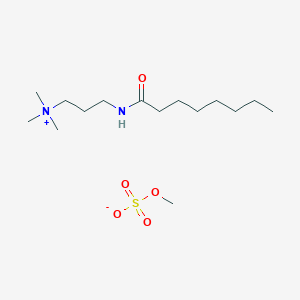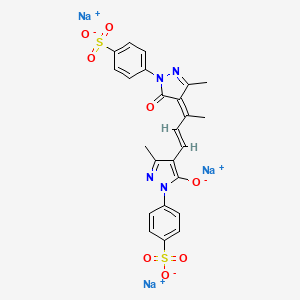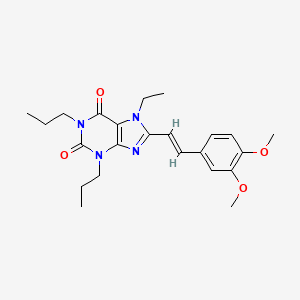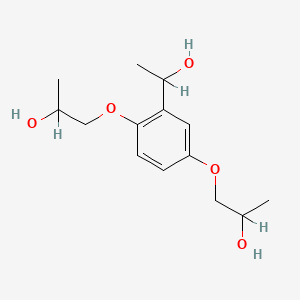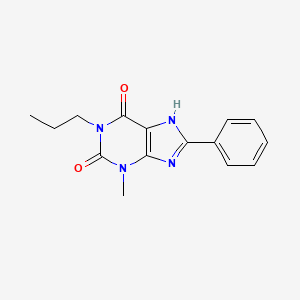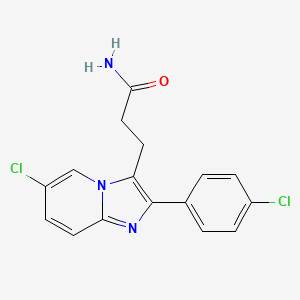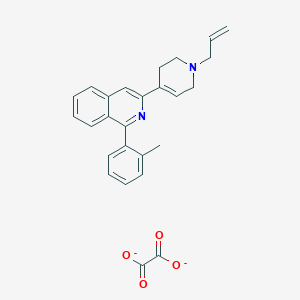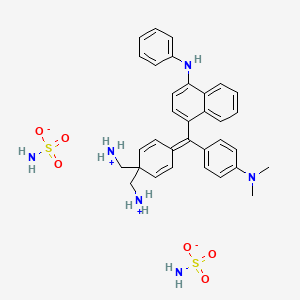
(4-((4-Anilino-1-naphthyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 284-790-4, also known as 4-Nonylphenol (branched) and Nonylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in industrial applications and is known for its role in the production of nonylphenol ethoxylates, which are widely used as surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired branched structure.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol is carried out in large reactors where phenol and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used.
Esterification: Carboxylic acids or their derivatives, along with acid catalysts, are used.
Major Products
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Halogenated Nonylphenols: Formed through halogenation reactions.
Nonylphenol Esters: Formed through esterification reactions.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nonylphenol primarily involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can lead to various biological effects, including reproductive and developmental abnormalities in aquatic organisms.
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with added ethoxy groups.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in the production of nonylphenol ethoxylates also distinguishes it from other similar compounds.
Properties
CAS No. |
84962-90-3 |
|---|---|
Molecular Formula |
C33H40N6O6S2 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[4-[(4-anilinonaphthalen-1-yl)-[4-(dimethylamino)phenyl]methylidene]-1-(azaniumylmethyl)cyclohexa-2,5-dien-1-yl]methylazanium;disulfamate |
InChI |
InChI=1S/C33H34N4.2H3NO3S/c1-37(2)27-14-12-24(13-15-27)32(25-18-20-33(22-34,23-35)21-19-25)30-16-17-31(29-11-7-6-10-28(29)30)36-26-8-4-3-5-9-26;2*1-5(2,3)4/h3-21,36H,22-23,34-35H2,1-2H3;2*(H3,1,2,3,4) |
InChI Key |
AQOJNTUCAVJMEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C4=CC=CC=C43)NC5=CC=CC=C5.NS(=O)(=O)[O-].NS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



